molecular formula C22H29FN4O2 B14192262 N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-06-3

N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14192262
CAS No.: 918436-06-3
M. Wt: 400.5 g/mol
InChI Key: YEXMOFJOIRHIKD-FQEVSTJZSA-N
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Description

N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine, glycine, and lysine moieties, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 3-fluorobenzyl chloride under basic conditions to form N-(3-fluorophenyl)methylglycine.

    Coupling with L-Lysine: The intermediate is then coupled with L-lysine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and glycine moieties can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its unique combination of fluorine, glycine, and lysine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

918436-06-3

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H29FN4O2/c1-16-8-10-19(11-9-16)26-22(29)20(7-2-3-12-24)27-21(28)15-25-14-17-5-4-6-18(23)13-17/h4-6,8-11,13,20,25H,2-3,7,12,14-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

YEXMOFJOIRHIKD-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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